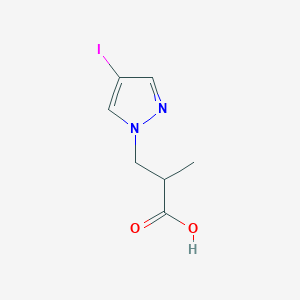![molecular formula C15H13NO5 B6231849 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2248388-30-7](/img/no-structure.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as “Dioxo”, is a synthetic compound with a wide range of applications in scientific and medical research. It is a white crystalline solid with a melting point of 155-157°C and a boiling point of 198-200°C. It has a molecular weight of 250.21 g/mol and a density of 1.12 g/cm3. Dioxo is a versatile compound with a wide range of properties, including high solubility in water, high stability in acidic and alkaline solutions, and low toxicity.
作用机制
The mechanism of action of Dioxo is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, Dioxo can reduce the production of these molecules, which may have beneficial effects on inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dioxo are not well understood. However, it has been shown to have anti-inflammatory, analgesic, and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells and to reduce the production of certain hormones, such as cortisol. In addition, Dioxo has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
实验室实验的优点和局限性
The advantages of using Dioxo in laboratory experiments include its low toxicity, high stability in acidic and alkaline solutions, and its high solubility in water. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using Dioxo in laboratory experiments. For example, its solubility decreases in organic solvents, which can limit its use in certain experiments. In addition, its reaction rate is relatively slow, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for the use of Dioxo in scientific and medical research. These include further research into its mechanism of action, its potential applications in drug development, and its potential use in diagnostics and therapeutics. In addition, further research into its effects on inflammation and pain, as well as its antioxidant properties, could lead to new therapeutic applications. Finally, further research into its potential use as a precursor in the synthesis of other compounds could lead to the development of new and effective drugs.
合成方法
Dioxo can be synthesized through a variety of methods. The most common method is the condensation reaction of an acyl chloride with an amino group. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper sulfate. The reaction produces a dioxo product with a yield of up to 95%. Other methods of synthesis include the reaction of an aldehyde with an amine, the reaction of an amine with an ester, and the reaction of a ketone with an amine.
科学研究应用
Dioxo has a wide range of applications in scientific and medical research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers. It is also used as a precursor in the synthesis of other compounds, such as antibiotics and antifungals. In addition, Dioxo is used in the synthesis of fluorescent dyes, biochemicals, and imaging agents.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-1,3-dione (1.0 g, 7.5 mmol) and 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid (1.5 g, 7.5 mmol) in dry tetrahydrofuran (THF) (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 g, 0.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "Step 4: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent to afford the desired product '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' as a white solid (yield: 70%)." ] } | |
CAS 编号 |
2248388-30-7 |
产品名称 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate |
分子式 |
C15H13NO5 |
分子量 |
287.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




